molecular formula C16H17FN2O B8451938 n-(4-Tert-butylphenyl)-2-fluoronicotinamide

n-(4-Tert-butylphenyl)-2-fluoronicotinamide

Cat. No.: B8451938
M. Wt: 272.32 g/mol
InChI Key: XBCMWMJDMVARDK-UHFFFAOYSA-N
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Description

n-(4-Tert-butylphenyl)-2-fluoronicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with a 4-tert-butyl-phenyl group and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Tert-butylphenyl)-2-fluoronicotinamide typically involves the coupling of 4-tert-butyl-aniline with 2-fluoro-nicotinic acid or its derivatives. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

n-(4-Tert-butylphenyl)-2-fluoronicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

n-(4-Tert-butylphenyl)-2-fluoronicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of n-(4-Tert-butylphenyl)-2-fluoronicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-phenyl)-nicotinamide
  • N-(4-tert-butyl-phenyl)-2-chloro-nicotinamide
  • N-(4-tert-butyl-phenyl)-2-methyl-nicotinamide

Uniqueness

n-(4-Tert-butylphenyl)-2-fluoronicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C16H17FN2O/c1-16(2,3)11-6-8-12(9-7-11)19-15(20)13-5-4-10-18-14(13)17/h4-10H,1-3H3,(H,19,20)

InChI Key

XBCMWMJDMVARDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-fluoropyridine-3-carbonyl chloride (3.2 g, 20 mmol, Step D) and NaHCO3 (4 g, 48 mmol) in CH2Cl2 added in dropwise a solution of 4-tert butylaniline (3.0 g, 20 mmol). After the addition, the suspension was stirred at RT for 5 h. Solid inorganic salts were removed via filtration. The filtrate was concentrated to afford a brown solid as desired compound. MS: 273 (M+H). Calc'd. for C16H17FN2O—272.33.
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3.2 g
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4 g
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3 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoro-nicotinoyl chloride (5.10 g, 32.0 mmol), 4-tert-butylaniline (5.20 mL, 32.0 mmol), and NaHCO3 (5.40 g, 64.0 mmol) in 50 mL of CH2Cl2 was stirred at RT for 2 h and filtered through Celite®. The solvents were removed and the titled compound was obtained as a white solid after flash column chromatography. MS (ES+): 273.4 (M+H)+. Calc'd for C16H17FN2O-272.32
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5.1 g
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5.2 mL
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5.4 g
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50 mL
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